3-Amino-3-(3-ethoxyphenyl)propanoic acid chemical properties
3-Amino-3-(3-ethoxyphenyl)propanoic acid chemical properties
Topic: 3-Amino-3-(3-ethoxyphenyl)propanoic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Physicochemical Characterization, Synthetic Methodologies, and Medicinal Utility
Executive Summary & Compound Identity
3-Amino-3-(3-ethoxyphenyl)propanoic acid (CAS: 299167-74-1) is a specialized
This structural modification confers unique conformational stability and resistance to enzymatic degradation (proteolysis), making it a critical building block in the design of peptidomimetics , particularly for G-protein coupled receptor (GPCR) ligands and integrin antagonists.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 3-Amino-3-(3-ethoxyphenyl)propanoic acid |
| CAS Number | 299167-74-1 |
| Molecular Formula | |
| Molecular Weight | 209.24 g/mol |
| Chiral Center | C3 (Exists as R and S enantiomers) |
| Core Scaffold |
Physicochemical Properties[1][3][4][5][6][7][8]
Understanding the physicochemical profile is essential for optimizing formulation and predicting pharmacokinetics.
Zwitterionic Nature & Solubility
Like all amino acids, the compound exists primarily as a zwitterion in neutral aqueous solutions.
-
Isoelectric Point (pI): Predicted ~6.0–6.5.
-
Solubility:
-
Water: Moderate. The zwitterionic lattice energy is high, but the ethoxy group adds lipophilicity compared to the methoxy analog.
-
Acid/Base: Highly soluble in dilute HCl (as the hydrochloride salt) or NaOH (as the sodium carboxylate).
-
Organic Solvents: Poor solubility in non-polar solvents (hexane, ether) unless N-protected or esterified.
-
Electronic & Steric Effects (3-Ethoxy Substituent)
The 3-ethoxy group plays a pivotal role in ligand-receptor binding:
-
Inductive Effect (-I): The oxygen atom exerts an electron-withdrawing inductive effect on the phenyl ring, slightly increasing the acidity of the
-ammonium protons compared to the unsubstituted phenyl analog. -
Lipophilicity: The ethyl chain increases the LogP (predicted ~1.2–1.5), enhancing membrane permeability relative to the 3-methoxy or 3-hydroxy analogs. This is crucial for CNS-targeted drug discovery where blood-brain barrier penetration is required.
-
Steric Bulk: The meta-substitution pattern allows the ethoxy tail to probe hydrophobic pockets in receptor active sites (e.g., the hydrophobic "address" domains in opioid receptors) without the steric clash often seen with ortho-substituents.
Synthetic Methodologies
The synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid generally follows the Rodionov Reaction for racemic preparation, followed by enzymatic resolution for enantiopurity.
Protocol A: The Modified Rodionov Reaction (Racemic)
This "one-pot" condensation is the industry standard for generating
Mechanism: Knoevenagel condensation of the aldehyde with malonic acid, followed by Michael addition of ammonia and subsequent decarboxylation.
Step-by-Step Protocol:
-
Reagents: 3-Ethoxybenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).
-
Solvent: Absolute Ethanol (0.5 M concentration relative to aldehyde).
-
Reaction: Reflux the mixture at 80°C for 6–12 hours.
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Checkpoint: Monitor the disappearance of the aldehyde peak via TLC (Hexane:EtOAc 7:3) or HPLC.
-
-
Workup: Cool to room temperature. The product often precipitates as a white zwitterionic solid.
-
Purification: Filter the solid and wash with cold ethanol and diethyl ether to remove unreacted aldehyde. Recrystallize from Ethanol/Water (1:1).
Protocol B: Enantioselective Resolution via Lipase
For drug development, the (S)- or (R)-enantiomer is usually required.
Workflow:
-
Esterification: Convert the racemic acid to its ethyl ester using
in Ethanol. -
Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0). Add Candida antarctica Lipase B (CAL-B).
-
Selectivity: The lipase typically hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
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Separation: Extract the unreacted (R)-ester with ethyl acetate. Acidify the aqueous phase (pH 2) and extract the pure (S)-amino acid.
Visualization: Synthesis & Resolution Pathway
Figure 1: Synthetic workflow combining Rodionov condensation and enzymatic resolution to yield enantiopure beta-amino acids.
Chemical Reactivity & Protection Strategies
In peptide synthesis (SPPS), the zwitterion must be orthogonally protected.
N-Terminus Protection (Fmoc/Boc)
The
-
Fmoc-Protection:
-
Reagent: Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide).
-
Condition:
(aq) / Dioxane (1:1), . -
Note: Maintain pH between 8.5–9.0. If pH > 10, dipeptide formation (oligomerization) may occur.
-
C-Terminus Activation
-amino acids are prone to retro-Michael reaction (elimination of ammonia to form cinnamic acid derivatives) under harsh basic conditions or high temperatures.-
Coupling Reagents: Use mild activation agents like HATU or PyBOP with DIPEA. Avoid strong bases during coupling to prevent racemization or elimination.
Applications in Drug Discovery[3][5]
Peptidomimetics & Stability
Incorporating 3-Amino-3-(3-ethoxyphenyl)propanoic acid into a peptide backbone creates a "beta-peptide" linkage.
-
Protease Resistance: Mammalian proteases (trypsin, pepsin) specifically cleave
-peptide bonds. The additional carbon atom in the -amino acid backbone renders the bond unrecognizable to these enzymes, significantly extending the plasma half-life of the drug.
Target Classes
-
Integrin Antagonists: The 3-ethoxy substituent mimics the side chains of natural amino acids (like Tyrosine) but with altered geometry, often used in RGD (Arg-Gly-Asp) mimetics to inhibit integrin receptors (
) involved in angiogenesis. -
Opioid Receptor Modulators: The 3-ethoxyphenyl moiety is a structural analog relevant to the pharmacophore of Mu-opioid receptor agonists/antagonists (e.g., Eluxadoline analogs). The meta-ethoxy group provides critical hydrophobic interactions within the receptor's transmembrane binding pocket.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected:
| Technique | Expected Signal Characteristics |
| 1H NMR (DMSO-d6) | |
| Mass Spectrometry | ESI+: |
References
-
PubChem. 3-Amino-3-(3-ethoxyphenyl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Preparation of Beta-Amino Acids via the Rodionov Reaction. Org.[1][2] Synth. 2002, 79, 146. (General protocol reference).
- Soloshonok, V. A., et al.Asymmetric Synthesis of beta-Amino Acids. Chemical Reviews, 2003.
